Home > Products > Screening Compounds P101616 > MSC2363318A (M2698)
MSC2363318A (M2698) -

MSC2363318A (M2698)

Catalog Number: EVT-255951
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MSC2363318A, also known as M2698, is an orally available inhibitor of the serine/threonine protein kinases ribosomal protein S6 Kinase (p70S6K) and Akt (protein kinase B), with potential antineoplastic activity. Upon administration, p70S6K/Akt inhibitor MSC2363318A binds to and inhibits the activity of p70S6K and Akt. This prevents the activation of the PI3K/Akt/p70S6K signaling pathway and inhibits tumor cell proliferation in cancer cells that have an overactivated PI3K/Akt/p70S6K signaling pathway. Constitutive activation and dysregulated signaling of the PI3K/Akt/p70S6K pathway are frequently associated with tumorigenesis of many tumor types; targeting multiple kinases in this pathway is more efficacious than targeting a single kinase.
Overview

MSC2363318A, also known as M2698, is a novel compound characterized as a potent dual inhibitor of p70S6K (ribosomal protein S6 kinase) and Akt (protein kinase B). This compound has garnered attention for its potential in targeting the dysregulated phosphoinositide 3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, which is implicated in approximately 30% of human cancers. The ability of MSC2363318A to cross the blood-brain barrier enhances its therapeutic appeal, particularly for central nervous system malignancies and tumors exhibiting PAM pathway dysregulation .

Source and Classification

MSC2363318A was developed as part of ongoing research into effective cancer therapies that can overcome the limitations of existing mTOR inhibitors. It is classified as an adenosine triphosphate (ATP) competitive inhibitor, selectively targeting p70S6K and Akt1/3. The compound has been evaluated in various preclinical models and is undergoing clinical trials to assess its efficacy and safety in patients with advanced cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of MSC2363318A involves multi-step organic reactions, typically starting from readily available chemical precursors. The synthetic route includes several key transformations such as:

  1. Formation of the Core Structure: This step generally involves coupling reactions that establish the main scaffold of the molecule.
  2. Functionalization: Subsequent steps introduce various functional groups that enhance the compound's biological activity and solubility.
  3. Purification: Final products are purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular formula of MSC2363318A is C21H19ClF3N5OC_{21}H_{19}ClF_3N_5O, with a molecular weight of approximately 449.85 g/mol. The compound features a complex structure that includes:

  • A chloro group
  • A trifluoromethyl group
  • Multiple nitrogen atoms contributing to its bioactivity

The structural representation can be visualized using molecular modeling software, which aids in understanding the interactions with target kinases .

Chemical Reactions Analysis

Reactions and Technical Details

MSC2363318A exhibits a mechanism of action primarily through its inhibition of p70S6K and Akt pathways. The chemical reactions involved include:

  1. Inhibition of Kinase Activity: MSC2363318A competes with ATP for binding at the active sites of p70S6K and Akt, effectively blocking phosphorylation events critical for cell growth and survival.
  2. Impact on Tumor Cells: In vitro studies show that treatment with MSC2363318A leads to decreased phosphorylation of downstream targets such as ribosomal protein S6 and glycogen synthase kinase 3 beta (GSK3β), resulting in reduced tumor cell proliferation.

These reactions highlight the compound's potential to disrupt cancer cell signaling pathways effectively .

Mechanism of Action

Process and Data

The mechanism by which MSC2363318A exerts its effects involves dual inhibition:

  • p70S6K Inhibition: By inhibiting p70S6K, MSC2363318A reduces protein synthesis and cell growth signals.
  • Akt Inhibition: Simultaneously targeting Akt prevents compensatory feedback activation that often occurs when mTOR inhibitors are used alone.

This dual inhibition is particularly significant as it addresses the resistance mechanisms commonly observed in cancer therapies targeting the PI3K/Akt/mTOR pathway .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MSC2363318A possesses several notable physical chemical properties:

  • Molecular Weight: Approximately 449 g/mol
  • Log D: 2.4, indicating favorable lipophilicity which aids in membrane permeability.
  • Solubility: The compound shows good solubility in various organic solvents, facilitating its formulation for administration.

These properties contribute to its pharmacokinetic profile, including an appropriate absorption rate and distribution within biological systems .

Applications

Scientific Uses

MSC2363318A is primarily being investigated for its applications in oncology, particularly against tumors with dysregulated PAM pathways. Its potential uses include:

  • Cancer Treatment: Targeting various cancers such as breast cancer (including triple-negative subtypes) and glioblastoma due to its ability to cross the blood-brain barrier.
  • Clinical Trials: Currently undergoing Phase I clinical trials to evaluate safety, tolerability, pharmacokinetics, and preliminary efficacy in patients who have failed standard therapies .

The unique properties of MSC2363318A position it as a promising candidate for further development in targeted cancer therapies aimed at overcoming resistance mechanisms inherent in current treatment modalities.

Properties

Product Name

MSC2363318A (M2698)

Molecular Formula

Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.